2-Chloro-1-(2,5-dimethylphenyl)ethanone
Description
Historical Context of Alpha-Haloketones in Organic Synthesis
Alpha-haloketones are not a recent discovery; their utility as reactive intermediates has been recognized for over a century. nih.gov The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon bearing the halogen—makes them highly reactive towards a variety of nucleophiles. This dual reactivity has historically made them invaluable for the synthesis of a wide array of organic compounds, particularly heterocyclic structures. nih.gov Classic named reactions, such as the Hantzsch thiazole (B1198619) synthesis, rely on the reactivity of alpha-haloketones to construct these important molecular scaffolds.
Strategic Significance of 2-Chloro-1-(2,5-dimethylphenyl)ethanone as a Key Synthetic Intermediate
The strategic importance of this compound lies in its role as a precursor to more complex molecules. A primary method for its synthesis is the Friedel-Crafts acylation of p-xylene (B151628) with chloroacetyl chloride, typically using a Lewis acid catalyst like aluminum chloride. google.com
One of the most well-documented applications of this compound is its use as a key intermediate in the synthesis of 2,5-dimethylphenylacetic acid. google.com This transformation highlights the ability to manipulate the chloroacetyl group to achieve a desired molecular framework. Beyond this specific application, this compound is recognized as a synthetic intermediate for the production of various pharmaceuticals. biosynth.com Research has indicated that this compound has shown potential in inhibiting the growth of bacteria responsible for tuberculosis and anthrax. biosynth.com Furthermore, it has been observed to have an affinity for the DNA base guanosine, suggesting a potential for investigation in the context of medicinal chemistry. biosynth.com
Current Research Landscape and Emerging Directions for Alpha-Chloroketones
The broader class of alpha-chloroketones, to which this compound belongs, continues to be an active area of research in organic synthesis. A significant trend is the development of greener and more efficient synthetic methodologies. This includes the use of less toxic and more environmentally benign chlorinating agents and catalysts.
Another key area of advancement is in the realm of asymmetric synthesis. The development of catalytic enantioselective methods for the alpha-chlorination of ketones allows for the creation of chiral alpha-chloroketones, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. Furthermore, the application of continuous flow chemistry to the synthesis of alpha-chloroketones is gaining traction. This technology offers advantages in terms of safety, scalability, and reaction control, particularly when dealing with highly reactive intermediates. These advancements in the synthesis and application of alpha-chloroketones underscore their continued importance in modern organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDITFWYVNXMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368264 | |
| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50690-11-4 | |
| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 1 2,5 Dimethylphenyl Ethanone and Analogues
Friedel-Crafts Acylation: Primary Synthetic Routes
The most direct method for synthesizing 2-chloro-1-(2,5-dimethylphenyl)ethanone is the Friedel-Crafts acylation of p-xylene (B151628) with chloroacetyl chloride. google.com This electrophilic aromatic substitution reaction involves the formation of a C-C bond between the aromatic ring and an acyl group, mediated by a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org
The efficiency of the Friedel-Crafts acylation is highly dependent on the choice of catalyst, solvent, and reaction temperature. studymind.co.uk Traditional Lewis acids such as aluminum chloride (AlCl₃) are commonly employed, often in stoichiometric amounts, to activate the acylating agent. masterorganicchemistry.comyoutube.com
For the synthesis of this compound, a typical procedure involves reacting p-xylene with chloroacetyl chloride in the presence of AlCl₃. google.com To prevent isomerization of the p-xylene substrate, which can occur in the presence of the Friedel-Crafts catalyst, the catalyst is typically added to a pre-mixed solution of p-xylene and chloroacetyl chloride. google.com The reaction can be conducted in an inert solvent like carbon disulfide or 1,2-dichloroethane, although using an excess of p-xylene itself as the solvent is a preferred method. google.com The optimal temperature range for this reaction is generally maintained between -10 and +30 °C to balance reaction rate and selectivity. google.com
While AlCl₃ is a potent catalyst, research has explored other Lewis acids and solid acid catalysts to improve reaction conditions and environmental profile. numberanalytics.com Iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and heterogeneous catalysts like zeolites and Fe-modified montmorillonite (B579905) K10 clay have been investigated for chloroacetylation reactions. google.com These alternative catalysts can offer advantages such as milder reaction conditions, easier separation from the product mixture, and potential for recyclability. numberanalytics.comrsc.org
| Catalyst System | Typical Substrate | Acylating Agent | Solvent | Key Conditions | Reference |
|---|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | p-Xylene | Chloroacetyl chloride | p-Xylene (excess) | -10 to +30 °C; 0.9 to 1.1 mol of catalyst per mol of acyl chloride | google.com |
| Iron(III) chloride (FeCl₃) | Aromatic Compounds | Acyl Halides | Various | Alternative to AlCl₃ | masterorganicchemistry.com |
| Fe-modified montmorillonite K10 | Arenes (e.g., Mesitylene) | Chloroacetyl chloride | - | Heterogeneous catalysis, improved selectivity | |
| Zeolites | Aromatic Compounds | Acyl Halides | - | Shape-selective, recyclable solid acid catalyst | numberanalytics.comksu.edu.sa |
The regiochemical outcome of Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring. alexandonian.comvaia.com Activating groups, such as the methyl groups in p-xylene, are ortho- and para-directors. youtube.com In the case of p-xylene, the two methyl groups are in a 1,4-relationship. Since the para positions relative to each methyl group are occupied by the other methyl group, electrophilic attack is directed to the ortho positions. askfilo.com
Due to the symmetry of p-xylene, all four available positions on the ring are chemically equivalent (ortho to one methyl group and meta to the other). This structural feature simplifies the reaction, leading to the formation of a single acylation product, this compound, in high yield. askfilo.com This high regioselectivity makes the Friedel-Crafts acylation of p-xylene a highly effective route for this specific compound.
In contrast, the acylation of o-xylene (B151617) and m-xylene (B151644) can lead to mixtures of products due to the different reactivities of the available ring positions. For instance, in o-xylene, substitution can occur at position 3 (ortho to one methyl and meta to the other) or position 4 (ortho to one and para to the other), often favoring the sterically less hindered position 4. vaia.com The predictable and selective outcome with p-xylene highlights the importance of substrate choice in directing the synthesis. alexandonian.com
Alternative Alpha-Chlorination Strategies for Aryl Methyl Ketones
An alternative synthetic pathway to this compound involves a two-step process: first, the Friedel-Crafts acylation of p-xylene with acetyl chloride to produce 2',5'-dimethylacetophenone, followed by the selective chlorination of the methyl group of the ketone (the alpha-position). google.comresearchgate.net
The direct alpha-chlorination of aryl methyl ketones is a common method for producing α-chloro ketones. nih.gov This transformation can be achieved using a variety of chlorinating agents under different conditions. organic-chemistry.org The reactivity of the ketone's enol or enolate form with an electrophilic chlorine source is the basis for this reaction. pitt.edu
Commonly used reagents for this purpose include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA). pitt.eduresearchgate.netorganic-chemistry.org For example, the chlorination of 3-hydroxyacetophenone with sulfuryl chloride in a mixed solvent system at room temperature has been reported to give the corresponding α-chloro ketone in 95% yield. nih.gov Another mild and inexpensive method involves generating a kinetic enolate with a strong base like lithium diisopropylamide (LDA) and then adding p-toluenesulfonyl chloride as the chlorine source, which allows for monochlorination at the least substituted α-position. pitt.edu
| Chlorinating Agent | Typical Conditions | Advantages/Features | Reference |
|---|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | Methanol, Ethyl acetate/Dichloromethane | Effective for acetophenones, high yield | nih.gov |
| N-Chlorosuccinimide (NCS) | Organocatalysts (e.g., L-proline amide) | Used in enantioselective chlorinations | organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Methanol as additive | Safe, inexpensive, and widely available reagent | organic-chemistry.org |
| p-Toluenesulfonyl chloride | LDA, THF, -78 °C to RT | Monochlorination at the least substituted α-position | pitt.edu |
Copper(II) chloride (CuCl₂) can also be used to prepare α-chloroketones from their corresponding ketones. pitt.eduacs.org This method offers an alternative to traditional chlorinating agents and can provide selectivity for the more highly substituted α-carbon in unsymmetrical ketones. pitt.edu The reaction is believed to proceed through an enol or enolate intermediate that is chlorinated by the Cu(II) species. While effective, this method was reported as not being suitable for all substrates. researchgate.net More recent developments in copper catalysis have focused on enantioselective transformations, often employing chiral ligands to control the stereochemistry of the chlorination. researchgate.netresearchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. numberanalytics.com For Friedel-Crafts acylation, this involves replacing traditional stoichiometric Lewis acids like AlCl₃, which generate large amounts of corrosive and toxic waste during aqueous workup. rsc.org
A significant advancement is the use of solid acid catalysts, such as zeolites and sulfated zirconia. rsc.orgksu.edu.sa These heterogeneous catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which reduces waste and cost. numberanalytics.comrsc.org Zeolites, in particular, can offer high regioselectivity due to their shape-selective properties. ksu.edu.sa
Another innovative green methodology for Friedel-Crafts acylation avoids metal and halogen-containing promoters altogether. One such approach uses methanesulfonic anhydride (B1165640) (MSAA) as an activating agent for carboxylic acids. organic-chemistry.orgacs.orgacs.org This process generates minimal waste, with methanesulfonic acid as a biodegradable byproduct, and often requires no additional solvent, thereby increasing mass efficiency. organic-chemistry.orgacs.org These methods represent a significant step towards sustainable chemical manufacturing. organic-chemistry.org
For the alpha-chlorination step, green approaches include the use of polymer-supported chlorinating agents. pitt.edu These reagents can simplify product purification, as the spent reagent and byproducts can be removed by simple filtration. pitt.edu
Continuous-Flow Reactor Methodologies for Scalable Production
The transition from batch to continuous-flow manufacturing represents a significant advancement in the scalable production of specialty chemicals, including α-chloroacetophenones like this compound. Continuous-flow reactors offer substantial improvements in safety, efficiency, and process control compared to traditional batch methods. The inherent advantages of microreactor technology, such as superior heat and mass transfer, precise control over residence time, and the ability to handle hazardous reagents safely, make it an ideal platform for the synthesis of this compound and its analogues.
The direct α-chlorination of the parent ketone, 1-(2,5-dimethylphenyl)ethanone, is a primary route to this compound. In a continuous-flow setup, a solution of the starting ketone in a suitable solvent, such as toluene (B28343), would be continuously pumped and mixed with a stream of a chlorinating agent like sulfuryl chloride at a T-mixer. The use of toluene is advantageous as it avoids chlorinated solvents, offering a greener profile and potentially improving the impurity profile of the product. This reaction mixture then flows through a temperature-controlled reactor coil. The precise temperature control afforded by flow reactors is crucial for managing the exothermic nature of the chlorination reaction, thereby minimizing the formation of side products, such as di-chlorinated species or ring-chlorinated isomers. The residence time in the reactor can be precisely controlled by adjusting the flow rates and the reactor volume, allowing for the optimization of the reaction to maximize conversion and selectivity.
Another advanced continuous-flow methodology applicable to the synthesis of α-chloroketones involves the use of transient, highly reactive intermediates like chloromethyllithium. While this approach builds the ketone from an ester precursor rather than chlorinating a pre-existing ketone, it showcases the power of flow chemistry to enable reactions that are difficult to control in batch. In such a process, a stream of an appropriate ester would be reacted with chloromethyllithium, generated in-situ, within a microreactor. The reaction is extremely fast, often occurring in seconds, and offers a highly chemoselective and efficient route to a wide range of α-chloroketones. This method's remarkable throughput highlights the potential for significant scalability.
For analogous compounds, such as α-bromoacetophenone, continuous-flow processes have been successfully designed and optimized. The α-bromination of acetophenone (B1666503) has been transformed from a batch procedure to a continuous-flow process with high yield and a significant space-time yield, demonstrating the industrial applicability of this technology for halogenations. These studies provide a strong basis for the development of a robust and reproducible continuous-flow process for the chlorination of 1-(2,5-dimethylphenyl)ethanone.
The table below summarizes key parameters from continuous-flow syntheses of analogous α-haloketones, illustrating the typical conditions and performance metrics that could be expected for the scalable production of this compound.
Interactive Data Table: Continuous-Flow Synthesis of α-Haloketone Analogues
| Compound Class | Starting Material | Reagent | Residence Time | Temperature | Yield | Throughput / Space-Time Yield |
| α-Chloroketones | Aromatic Esters | Chloromethyllithium | < 5 seconds | -78 to 20 °C | Up to 99% | ~10.6 g/h |
| α-Bromoacetophenone | Acetophenone | Bromine | 60 seconds | Not specified | 99% | 0.26 kg/m ³/s |
| Chiral α-Chloroketones | N-protected amino acids | Diazomethane, HCl | Not specified | Not specified | 87% (isolated) | 1.25 mmol/h |
Advanced Reactivity Studies and Mechanistic Investigations of 2 Chloro 1 2,5 Dimethylphenyl Ethanone
Nucleophilic Substitution Reactions at the Alpha-Carbon
Nucleophilic substitution at the α-carbon of 2-Chloro-1-(2,5-dimethylphenyl)ethanone is a key transformation, allowing for the introduction of a wide array of functional groups. The reactivity of the C-Cl bond is significantly influenced by the adjacent ketone functionality.
This compound readily reacts with a variety of nucleophiles. The enhanced reactivity is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-chlorine bond and makes the α-carbon more electron-deficient. nih.gov
Amines: The reaction of this compound with primary and secondary amines is a common method for the synthesis of α-aminoketones, which are precursors to various biologically active compounds, including synthetic cathinones. nih.govnih.gov For instance, the reaction with a primary amine would proceed via nucleophilic attack of the amine on the α-carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
Thiols: Thiolates, being soft and highly polarizable nucleophiles, are expected to react efficiently with the soft electrophilic α-carbon of this compound. This reaction would lead to the formation of α-thioketones.
Alcohols: While alcohols are generally weaker nucleophiles than amines and thiols, their alkoxide counterparts can readily participate in nucleophilic substitution reactions with this compound to yield α-alkoxyketones.
The general reactivity trend with these nucleophiles is influenced by their nucleophilicity and the reaction conditions.
| Nucleophile | Product Type | General Reactivity |
|---|---|---|
| Amines (RNH2, R2NH) | α-Aminoketone | High |
| Thiols (RSH) / Thiolates (RS-) | α-Thioketone | High |
| Alcohols (ROH) / Alkoxides (RO-) | α-Alkoxyketone | Moderate to High (with alkoxides) |
The primary mechanistic pathway for the nucleophilic substitution at the α-carbon of α-haloketones is the SN2 (Substitution Nucleophilic Bimolecular) reaction. researchgate.net This is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to a concerted bond-forming and bond-breaking process. A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com
The SN1 (Substitution Nucleophilic Unimolecular) pathway is generally disfavored for α-haloketones. This is because it would involve the formation of an α-carbonyl carbocation, which is destabilized by the electron-withdrawing carbonyl group. researchgate.net
Single Electron Transfer (SET) mechanisms have also been considered in some nucleophilic substitution reactions of α-haloketones, particularly with certain nucleophiles and under specific conditions, but the SN2 pathway is generally predominant.
Computational studies on analogous α-haloketones have provided insight into the energetics of these reactions, confirming the favorability of the SN2 pathway. up.ac.za
| Mechanistic Pathway | Favored/Disfavored | Key Features |
|---|---|---|
| SN2 | Favored | Bimolecular, concerted, backside attack, inversion of stereochemistry. |
| SN1 | Disfavored | Unimolecular, formation of an unstable α-carbonyl carbocation. |
| SET | Possible under specific conditions | Involves single electron transfer steps. |
The rate and efficiency of nucleophilic substitution reactions of this compound are significantly influenced by the choice of solvent. For SN2 reactions, polar aprotic solvents are generally preferred. youtube.comyoutube.com These solvents can solvate the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the attacking species, without strongly solvating the nucleophile itself, which would hinder its approach to the electrophilic carbon. chemistrysteps.com
| Solvent Type | Effect on SN2 Reaction Rate | Examples |
| Polar Aprotic | Increases rate | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
| Polar Protic | Decreases rate | Water, Methanol, Ethanol |
| Nonpolar | Low rate | Hexane, Toluene (B28343) |
Catalysts can also play a crucial role in these reactions. For instance, phase-transfer catalysts can be employed when the nucleophile is in a different phase than the substrate. Lewis acids can activate the carbonyl group, although this may also promote side reactions. More recently, chiral anion-based catalysts have been developed for the enantioselective amination of α-halo carbonyl compounds. nih.gov
Reductive Transformations of the Carbonyl and Alpha-Halo Groups
The reduction of this compound offers pathways to valuable chiral building blocks, such as α-chloroalcohols. The presence of two reducible functional groups, the ketone and the α-chloro group, necessitates chemoselective and, in many cases, enantioselective reduction methods.
The selective reduction of the ketone group in the presence of the α-chloro substituent is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) can often lead to the reduction of both the carbonyl and the carbon-halogen bond. Therefore, milder and more selective reagents are required.
Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the chemoselective reduction of ketones to alcohols. youtube.com It is generally not reactive enough to reduce the carbon-chlorine bond under standard conditions. Ammonia borane (B79455) (AB) in water has also been shown to be an effective and environmentally benign reagent for the chemoselective reduction of ketones. rsc.org
The product of this reduction is 2-chloro-1-(2,5-dimethylphenyl)ethanol, a versatile intermediate in organic synthesis.
| Reducing Agent | Selectivity for Ketone | General Reaction Conditions |
|---|---|---|
| Sodium Borohydride (NaBH4) | High | Protic solvents (e.g., methanol, ethanol) |
| Ammonia Borane (NH3BH3) | High | Water |
| Lithium Aluminum Hydride (LiAlH4) | Low (can also reduce C-Cl) | Aprotic solvents (e.g., THF, diethyl ether) |
The synthesis of enantiomerically pure α-chloroalcohols is of significant interest as they are valuable chiral building blocks for pharmaceuticals. This can be achieved through the enantioselective reduction of prochiral ketones like this compound using chiral catalysts.
Several catalytic systems have been developed for the asymmetric reduction of α-chloro aromatic ketones:
Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts in conjunction with a borane source, is a well-established method for the enantioselective reduction of ketones. mdpi.comwikipedia.org
Transition Metal Catalysts: Chiral ruthenium(II) complexes, such as those derived from η6-arene and N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have been shown to be highly effective for the asymmetric hydrogenation of α-chloro aromatic ketones, affording the corresponding chiral chlorohydrins in high enantiomeric excess (ee). acs.orgnih.gov
Biocatalysts: Enzymes, such as alcohol dehydrogenases from various plant tissues, can catalyze the asymmetric reduction of prochiral ketones with high enantioselectivity. nih.gov
These methods allow for the preparation of either the (R)- or (S)-enantiomer of 2-chloro-1-(2,5-dimethylphenyl)ethanol by selecting the appropriate chiral catalyst.
| Catalyst System | Type of Reduction | Typical Enantioselectivity |
|---|---|---|
| Chiral Oxazaborolidines (CBS) | Borane-mediated reduction | Good to Excellent |
| Ru(II)-TsDPEN Complexes | Asymmetric Hydrogenation | Excellent (up to 98% ee) acs.org |
| Plant Tissue Biocatalysts | Biocatalytic reduction | High |
Reductive Dehalogenation and Carbon-Chlorine Bond Scission
The carbon-chlorine bond in α-haloketones like this compound is susceptible to cleavage through reductive processes. The inductive effect of the adjacent carbonyl group polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon and facilitating its reduction. nih.gov Reductive dehalogenation can proceed through various mechanisms, including single-electron transfer (SET) pathways, nucleophilic attack by hydride reagents, or catalytic hydrogenation.
In SET-based reductions, electron donors can transfer an electron to the α-chloroketone, leading to the formation of a radical anion. This intermediate can then fragment, expelling a chloride ion to generate a ketyl radical. Subsequent reaction pathways for this radical determine the final product.
Common reagents and conditions for reductive dehalogenation are summarized in the table below.
| Reagent/System | Proposed Mechanism | Typical Products |
| Zinc dust in acetic acid | Dissolving metal reduction | 1-(2,5-dimethylphenyl)ethanone |
| Sodium borohydride (NaBH₄) | Hydride attack at carbonyl, followed by intramolecular displacement of chloride | 2-(2,5-dimethylphenyl)oxirane or 1-(2,5-dimethylphenyl)ethanol |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogenolysis of the C-Cl bond | 1-(2,5-dimethylphenyl)ethanone |
| Samarium(II) iodide (SmI₂) | Single-electron transfer | 1-(2,5-dimethylphenyl)ethanone |
The scission of the carbon-chlorine bond is a critical step in many synthetic applications. For instance, the generation of an electrophilic alkyl radical species via chlorine atom abstraction is a key step in certain cross-coupling reactions. nih.gov This reactivity underscores the utility of this compound as a precursor to carbon-centered radicals for subsequent bond formation.
Oxidative Processes and Derivative Formation
The oxidation of α-chloroketones can lead to a variety of valuable products, including α-keto carboxylic acids, carboxylic acids with one less carbon atom (via haloform-type reactions), and other oxidized derivatives. The specific outcome is highly dependent on the oxidant and the reaction conditions employed.
A common transformation is the Favorskii rearrangement, which occurs under basic conditions and can be considered an intramolecular oxidation-reduction process. However, direct oxidation using strong oxidizing agents can cleave the carbonyl group or oxidize the α-carbon.
| Oxidizing Agent | Potential Products from this compound | Mechanistic Notes |
| Sodium hypochlorite (B82951) (NaOCl) | 2,5-Dimethylbenzoic acid | Proceeds via a haloform-type reaction mechanism, involving the formation of a trichloromethyl intermediate followed by nucleophilic acyl substitution. nih.gov |
| Potassium permanganate (B83412) (KMnO₄) | 2,5-Dimethylbenzoic acid and other cleavage products | A strong, non-specific oxidant that can lead to over-oxidation and cleavage of the aromatic ring under harsh conditions. |
| Peroxy acids (e.g., m-CPBA) | 2,5-Dimethylphenyl acetate | Baeyer-Villiger oxidation, where the peroxy acid inserts an oxygen atom between the carbonyl carbon and the aromatic ring. |
These oxidative transformations provide synthetic routes to important carboxylic acids and esters derived from the 2,5-dimethylphenyl scaffold. The choice of oxidant is crucial for achieving the desired product selectivity.
Rearrangement and Cyclization Reactions
Alpha-chloroketones are known to undergo photorearrangement upon exposure to ultraviolet light. The primary photochemical process typically involves the homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the excited state molecule. This homolysis generates a chlorine radical and an acyl-substituted carbon radical.
For this compound, the proposed mechanistic steps are:
Excitation: The molecule absorbs a photon, promoting it to an excited singlet or triplet state.
Homolytic Cleavage: The excited state molecule undergoes rapid fission of the C-Cl bond to form a radical pair within a solvent cage.
Radical Reactions: The radical pair can undergo several competing reactions:
Recombination: The radicals can recombine to reform the starting material.
Decarbonylation: The acyl radical can lose carbon monoxide to form a 2,5-dimethylphenyl radical.
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent, leading to the formation of 1-(2,5-dimethylphenyl)ethanone and hydrochloric acid.
Rearrangement: In some cases, rearrangements can occur, though this is less common for this specific substrate type compared to other radical pathways.
The efficiency and product distribution of the photoreaction are influenced by the solvent, the wavelength of light used, and the presence of radical scavengers.
The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a carbonyl group, makes it a valuable precursor for the synthesis of heterocyclic compounds. nih.gov Intramolecular cyclization can be initiated by introducing a nucleophilic group elsewhere in the molecule or by reacting it with a binucleophilic reagent.
A common strategy involves the reaction with nucleophiles that can subsequently participate in a cyclization step. For example, reaction with a reagent containing both a thiol and an amine group could lead to the formation of thiazine (B8601807) derivatives.
| Reactant | Heterocyclic Product Class | General Reaction Scheme |
| Thiourea (B124793) | Thiazole (B1198619) derivatives | Nucleophilic attack of sulfur on the α-carbon, followed by intramolecular condensation between the nitrogen and the carbonyl group. |
| Hydrazine derivatives | Pyridazine or Diazepine derivatives | Initial formation of a hydrazone, followed by intramolecular nucleophilic attack of the second nitrogen on the α-carbon. |
| β-Aminocrotononitrile | Pyrrole (B145914) derivatives | Hantzsch-type pyrrole synthesis where the enamine attacks the α-carbon, followed by cyclization and aromatization. |
These reactions highlight the role of this compound as a key building block in heterocyclic chemistry, providing access to a diverse range of ring systems. mdpi.com
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the α-carbon in this compound makes it an excellent substrate for carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building more complex molecular skeletons.
One of the most common applications is in alkylation reactions with enolates or other carbon nucleophiles. For example, the reaction with the enolate of a ketone or ester results in the formation of a 1,4-dicarbonyl compound, a versatile intermediate for further transformations.
Recent advances have also utilized α-chloroketones in cross-coupling reactions. A notable example is the metallaphotoredox-catalyzed cross-electrophile coupling of α-chloro carbonyls with aryl halides. nih.gov In this process, a silyl (B83357) radical abstracts the chlorine atom to generate an electrophilic alkyl radical, which then couples with an aryl nickel species formed in a parallel catalytic cycle.
| Reaction Type | Coupling Partner | Key Catalyst/Reagent | Product Type |
| Enolate Alkylation | Ketone/Ester Enolates | Strong base (e.g., LDA) | 1,4-Dicarbonyl compounds |
| Friedel-Crafts Alkylation | Aromatic compounds (e.g., benzene) | Lewis Acid (e.g., AlCl₃) | 1,2-Diaryl-ethanones |
| Metallaphotoredox Coupling | Aryl Halides | Iridium photocatalyst and Nickel catalyst | α-Aryl ketones |
These methods demonstrate the power of this compound as an electrophilic building block for constructing complex organic molecules through the formation of new carbon-carbon bonds.
Cross-Coupling Reactions with Organometallic Reagents
While the direct palladium-catalyzed cross-coupling of α-chloro ketones like this compound is a subject of ongoing research, the fundamental reactivity of this class of compounds allows for transformations that result in the formation of new carbon-carbon bonds. These reactions are crucial for the construction of more complex molecular architectures. The electrophilic α-carbon is susceptible to nucleophilic attack by various organometallic reagents.
One of the foundational reactions in this category involves the use of Grignard reagents (R-MgX). Although specific studies detailing the reaction of Grignard reagents with this compound are not extensively documented in readily available literature, the general mechanism involves the formation of an organomagnesium cuprate (B13416276) in situ, which then acts as the nucleophile. This approach is often employed to form α-substituted ketones. The reaction of various substituted phenyl and naphthyl Grignard reagents with phenylglyoxal, a related α-oxoaldehyde, has been shown to proceed smoothly to form 1,2-diones in the presence of a copper catalyst, demonstrating the feasibility of such C-C bond formations. Based on this general reactivity, a hypothetical reaction scheme can be proposed for this compound with an organometallic reagent like a Grignard reagent in the presence of a copper catalyst, which would be expected to yield the corresponding α-substituted ketone.
| Organometallic Reagent (Hypothetical) | Catalyst (Hypothetical) | Product (Hypothetical) | Expected Reaction Type |
| Phenylmagnesium bromide | Copper(I) chloride | 1-(2,5-dimethylphenyl)-2-phenylethanone | Nucleophilic Substitution |
| Methylmagnesium chloride | Copper(I) iodide | 1-(2,5-dimethylphenyl)propan-2-one | Nucleophilic Substitution |
| Vinylmagnesium bromide | Copper(I) bromide | 1-(2,5-dimethylphenyl)but-3-en-2-one | Nucleophilic Substitution |
This table is based on the general reactivity of α-halo ketones and does not represent experimentally verified results for this compound.
The mechanism of these reactions is thought to involve the formation of a highly nucleophilic organomagnesium homocuprate through transmetalation of the Grignard reagent with a copper(I) salt. This species then attacks the electrophilic α-carbon of the chloro ketone, displacing the chloride ion to form the new C-C bond.
Reactions Involving Enolate Intermediates
The protons on the carbon adjacent to the carbonyl group in ketones can be abstracted by a base to form an enolate ion. In the case of this compound, the presence of the α-chloro atom provides a leaving group, making it a prime substrate for nucleophilic substitution reactions. One important application of this reactivity is the N-alkylation of heterocyclic compounds.
A notable example is the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives. biosynth.com In this type of synthesis, 3,5-dimethylpyrazole (B48361), acting as a nucleophile, reacts with an α-halo ketone. While the literature often reports the use of 1-aryl-2-bromoethanones, the analogous reaction with this compound is mechanistically similar and expected to proceed efficiently. biosynth.com
The reaction involves the nucleophilic attack of one of the nitrogen atoms of the 3,5-dimethylpyrazole ring on the electrophilic α-carbon of this compound. This results in the displacement of the chloride ion and the formation of a C-N bond, yielding the corresponding N-alkylated pyrazole (B372694) derivative.
Reaction Scheme: this compound + 3,5-Dimethylpyrazole → 1-(2,5-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone + HCl
Detailed research findings for the synthesis of related compounds provide insight into the typical reaction conditions. For instance, the reaction of 1-aryl-2-bromoethanones with 3,5-dimethylpyrazole is often carried out in a polar aprotic solvent like dry dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. biosynth.com
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield (Analogous Reactions) |
| This compound | 3,5-Dimethylpyrazole | Dimethylformamide | 0 °C to room temp. | 1-(2,5-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | High |
This table is based on analogous reactions reported in the literature and serves as a representative example of the expected outcome for this compound. biosynth.com
This synthetic strategy highlights the utility of this compound as an electrophilic building block for the construction of more complex molecules containing heterocyclic moieties. The resulting ketone products can then be further functionalized, for example, by converting them into oxime ether derivatives, which have been investigated for their cytotoxic effects. biosynth.com
Applications in Complex Organic Synthesis
Role as an Intermediate in Pharmaceutical Precursor Synthesis
The compound's structure, featuring a reactive chloroacetyl group attached to a dimethylphenyl moiety, is ideal for elaboration into more complex pharmaceutical intermediates.
A primary application of 2-chloro-1-(2,5-dimethylphenyl)ethanone is in the production of 2,5-dimethylphenylacetic acid. This synthesis is a multi-step process that leverages the reactivity of the ketone and the chloro group. The process begins with the Friedel-Crafts acylation of p-xylene (B151628) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, which directly yields this compound.
Following its formation, the ketone is protected by converting it into a ketal, for instance, by reacting it with a diol such as neopentyl glycol or ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. This protected intermediate then undergoes a rearrangement reaction, followed by hydrolysis, to yield the final product, 2,5-dimethylphenylacetic acid, in high purity and yield.
Reaction Pathway for 2,5-Dimethylphenylacetic Acid
| Step | Reaction Type | Reactants | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | p-Xylene, Chloroacetyl chloride | Aluminum chloride | This compound |
| 2 | Ketal Protection | This compound, Diol (e.g., neopentyl glycol) | p-Toluenesulfonic acid | Ketal intermediate |
While literature searches did not yield specific evidence for the direct application of this compound in the synthesis of Evodiamine derivatives, its role as a versatile synthetic intermediate for various pharmaceuticals is noted. It is recognized as a building block for a variety of biologically active molecules. For instance, this compound has been identified as an intermediate with potential applications in developing agents that inhibit the growth of bacteria responsible for tuberculosis and anthrax. biosynth.com
Current research and patents primarily describe the synthesis of Midodrine Hydrochloride from a structurally similar, yet distinct, intermediate: 1-(2',5'-dimethoxyphenyl)-2-chloroethanone. google.comgoogle.com Extensive searches of the available literature did not establish a direct synthetic route to Midodrine Hydrochloride intermediates that utilizes this compound. The established pathways rely on the dimethoxy-substituted analogue as the key starting material.
Construction of Heterocyclic Compounds
The electrophilic nature of the carbonyl carbon and the reactivity of the carbon-chlorine bond make this compound an excellent substrate for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.
As an α-haloketone, this compound is a classic reactant in the Hantzsch thiazole (B1198619) synthesis. rsc.orgscispace.com This well-established method involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide. The reaction proceeds by initial nucleophilic attack of the sulfur from the thiourea onto the carbon bearing the chlorine atom, followed by cyclization and dehydration to form the thiazole ring. This reaction provides a direct and efficient route to 2-amino-4-(2,5-dimethylphenyl)thiazole derivatives, which are valuable scaffolds in medicinal chemistry.
Hantzsch Thiazole Synthesis Overview
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Bond Formations |
|---|---|---|---|
| This compound | Thiourea | 2-Amino-4-(2,5-dimethylphenyl)thiazole | C-S and C-N bonds |
The utility of this compound extends to the formation of other sulfur-containing heterocycles. The aforementioned Hantzsch synthesis is a prime example, as thiazole is a sulfur-containing heterocycle. organic-chemistry.org
Furthermore, the compound is a suitable starting material for the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org In this multicomponent reaction, a ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base. This reaction leads to the formation of a polysubstituted 2-aminothiophene, a five-membered sulfur-containing aromatic ring. The 2,5-dimethylphenyl group from the starting ketone would be incorporated at the 4- or 5-position of the resulting thiophene (B33073) ring, depending on the specific reaction partners.
While the compound is highly effective in forming sulfur and nitrogen heterocycles, its specific application in the synthesis of oxygen-containing heterocycles is less commonly documented in prominent named reactions compared to its other uses.
Precursor for Advanced Organic Materials and Functional Molecules
This compound, an α-haloketone, possesses a highly reactive α-chloro group adjacent to a carbonyl functionality. This structural feature makes it an excellent electrophilic substrate for a variety of nucleophilic substitution and condensation reactions, positioning it as a valuable precursor in the synthesis of advanced organic materials and functional molecules. Its utility stems from its ability to introduce the 2,5-dimethylphenyl moiety into larger, more complex molecular architectures, which can be tailored for specific functions.
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it is a key starting material in a method for producing 2,5-dimethylphenylacetic acid google.com. This synthesis involves the reaction of this compound with a diol, followed by rearrangement and hydrolysis google.com. The resulting 2,5-dimethylphenylacetic acid is a valuable building block in the pharmaceutical industry.
The reactivity of the α-chloro ketone group also allows for the construction of various heterocyclic compounds, which are core structures in many functional materials and bioactive molecules. α-Haloketones are well-established precursors for the synthesis of furans, imidazoles, thiazoles, and other heterocycles through reactions with various nucleophiles mdpi.comnih.gov. Although specific examples detailing the use of this compound in the synthesis of all these heterocycles are not extensively documented in publicly available literature, its chemical nature strongly suggests its suitability for such transformations.
Furthermore, the related compound, 1-(2,5-dimethylphenyl)ethanone, is a known precursor to chalcones, which are precursors to flavonoids and isoflavonoids with a wide range of biological activities nist.gov. The synthesis of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative, has been reported from 1-(2,5-dimethylphenyl)ethanone . This chalcone can then be used to synthesize more complex heterocyclic systems, such as indanones and indenes, which have potential applications in materials science and medicinal chemistry . Given the structural similarity, this compound can be envisioned as a precursor to functionalized chalcones, further expanding its utility.
The development of advanced organic materials, such as liquid crystals, nonlinear optical materials, and organic semiconductors, often relies on the synthesis of molecules with specific electronic and structural properties. The 2,5-dimethylphenyl group can influence the mesomorphic properties of liquid crystals and the electronic properties of organic semiconductors rsc.orgmdpi.com. By incorporating this moiety through reactions of this compound, it is plausible to design and synthesize novel functional materials.
While direct, detailed research findings on the use of this compound as a precursor for the aforementioned advanced materials are not abundant in the public domain, its established reactivity profile as an α-haloketone provides a strong foundation for its potential in these applications. The following table summarizes the potential applications based on its chemical properties and the known reactivity of similar compounds.
| Potential Application Area | Type of Material/Molecule | Key Reaction Type | Potential Functionality |
| Pharmaceuticals | Pharmaceutical Intermediates | Nucleophilic Substitution, Rearrangement | Building block for active pharmaceutical ingredients. |
| Functional Dyes | Heterocyclic Dyes | Cyclocondensation | Colorimetric sensors, imaging agents. |
| Organic Electronics | Organic Semiconductors | Cross-coupling Reactions | Charge transport materials in electronic devices. |
| Advanced Materials | Liquid Crystals | Esterification, Etherification | Display technologies, sensors. |
| Nonlinear Optics | Chromophores | Knoevenagel/Claisen-Schmidt Condensation | Optical switching and frequency conversion. |
This table presents potential applications based on the known reactivity of α-haloketones and related compounds.
Advanced Analytical and Spectroscopic Characterization in Research
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and crystal packing, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Expected Crystallographic Parameters for 2-Chloro-1-(2,5-dimethylphenyl)ethanone (Hypothetical)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
Note: This table is hypothetical and based on typical values for similar organic compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Degradation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides an exact mass measurement, which can be used to confirm the molecular formula.
For this compound (C₁₀H₁₁ClO), the theoretical monoisotopic mass is 182.0498 g/mol . chemspider.com HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm). In addition to accurate mass determination, HRMS can be employed to study the fragmentation patterns of the molecule, providing insights into its structure and potential degradation pathways. Common fragmentation patterns for such compounds include the loss of the chlorine atom, the chloromethyl group, and cleavage of the acyl group.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Observed m/z (Hypothetical) |
|---|---|---|
| [M]+ | 182.0498 | 182.0495 |
| [M-Cl]+ | 147.0810 | 147.0808 |
| [M-CH₂Cl]+ | 133.0653 | 133.0651 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the methylene (B1212753) protons adjacent to the chlorine atom. The aromatic protons would appear as a multiplet in the range of 7.0-7.5 ppm. The two methyl groups would likely appear as singlets around 2.3-2.5 ppm, and the chloromethyl protons would be observed as a singlet further downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent carbonyl and chlorine atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, typically above 190 ppm. The aromatic carbons would appear in the 120-140 ppm region, while the methyl carbons and the chloromethyl carbon would be observed at higher field strengths.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ar-H | 7.0-7.5 (m) | 125-140 |
| -CH₂Cl | 4.5-5.0 (s) | 45-50 |
| Ar-CH₃ | 2.3-2.5 (s) | 20-25 |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational isomers.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹), and the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be a prominent feature in the Raman spectrum. The aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the molecule.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1680-1700 (strong) | 1680-1700 (strong) |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (medium) |
| Aliphatic C-H Stretch | 2850-2960 (medium) | 2850-2960 (medium) |
| Aromatic C=C Stretch | ~1600 (medium) | ~1600 (strong) |
Computational Chemistry Investigations of 2 Chloro 1 2,5 Dimethylphenyl Ethanone
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. niscpr.res.inmdpi.com For 2-chloro-1-(2,5-dimethylphenyl)ethanone, DFT calculations could provide valuable information about its fundamental characteristics.
Electronic Structure: DFT can be used to determine the molecule's electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. nanobioletters.com This information helps in understanding the molecule's stability, and identifying electron-rich and electron-poor regions.
Reactivity Prediction: The energies of the HOMO and LUMO are crucial in predicting a molecule's reactivity. The HOMO-LUMO gap can indicate the chemical reactivity and the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Furthermore, conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity, which help in understanding how the molecule will interact with other chemical species. mdpi.com
Spectroscopic Properties: DFT is widely used to predict various spectroscopic properties. For this compound, it would be possible to calculate theoretical vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.innanobioletters.com Comparing these theoretical spectra with experimental data can help in confirming the molecular structure and understanding the vibrational modes of the molecule.
A hypothetical data table of DFT-calculated properties for this compound is presented below to illustrate the potential output of such a study.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity. |
| C=O Vibrational Frequency | ~1700 cm⁻¹ | Can be compared with experimental IR spectra for structural confirmation. |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its dynamic behavior.
Conformational Landscape Analysis: Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. MD simulations can explore the conformational landscape of this compound by simulating its motion over a period of time. This allows for the identification of the most stable conformations and the energy barriers between them.
Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or other reactants. By simulating a system containing multiple molecules, one can observe and quantify the intermolecular forces, such as van der Waals interactions and electrostatic interactions, which govern the behavior of the substance in a condensed phase.
Quantum Chemical Calculations of Reaction Mechanisms, Transition States, and Energy Profiles
Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org For this compound, these calculations could be used to study its reactivity in various chemical transformations.
Reaction Mechanisms: By applying quantum chemical methods, researchers can map out the step-by-step pathway of a chemical reaction involving this compound. This involves identifying all the intermediates and transition states that connect the reactants to the products. nih.gov
Transition States: A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction. Locating the transition state structure is a key aspect of understanding the reaction mechanism. Quantum chemical calculations can determine the geometry and energy of the transition state, which is crucial for calculating the reaction's activation energy.
Energy Profiles: An energy profile, or reaction coordinate diagram, is a plot of the energy of the system as the reaction progresses. Quantum chemical calculations can be used to compute the energies of the reactants, intermediates, transition states, and products, allowing for the construction of a detailed energy profile. This profile provides a quantitative understanding of the thermodynamics and kinetics of the reaction.
A hypothetical reaction energy profile for a nucleophilic substitution reaction of this compound could be represented in the following table:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15 |
| Intermediate | -5 |
| Second Transition State | +10 |
| Products | -20 |
Quantitative Structure-Reactivity Relationships (QSRR) for Prediction of Chemical Behavior
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR studies were found for this compound, this approach could be applied to predict its behavior based on its structural features.
To develop a QSRR model, a set of structurally related compounds with known reactivity data would be needed. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the molecular descriptors to the observed reactivity. Once a reliable QSRR model is established, it can be used to predict the reactivity of new compounds, such as this compound, without the need for experimental measurements.
Emerging Research Directions and Future Perspectives
Catalytic Asymmetric Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For 2-Chloro-1-(2,5-dimethylphenyl)ethanone, the primary target for asymmetric transformation is the carbonyl group, which can be reduced to a chiral alcohol. This transformation yields chiral 2-chloro-1-(2,5-dimethylphenyl)ethanol, a valuable building block for more complex molecules.
Research in this area focuses on the asymmetric reduction of prochiral 2-haloacetophenones, a class of compounds to which this compound belongs. Both metal-catalyzed and organocatalytic methods are being explored. A particularly promising approach is asymmetric transfer hydrogenation, which uses a chiral catalyst and a simple hydrogen source, like isopropanol (B130326) or formic acid, to achieve high enantioselectivity. researchgate.net While specific studies on the 2,5-dimethylphenyl derivative are not extensively documented, the principles established for other substituted chloroacetophenones are directly applicable. researchgate.net The development of novel chiral ligands and transition metal complexes continues to push the boundaries of efficiency and selectivity for these reactions. chiralpedia.com
| Catalyst Type | Specific Catalyst/System | Substrate Class | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Biocatalyst (ADH) | TeSADH Mutants | 2-Haloacetophenones | (R)- or (S)-2-Halo-1-arylethanols | Mutants can be engineered to produce either enantiomer with high enantioselectivity (>99% ee). | nih.govkaust.edu.sa |
| Biocatalyst (Yeast) | Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-2'-chloro-1-phenylethanol | Excellent yield and enantiomeric excess (>99%) can be achieved under optimized conditions. | researchgate.net |
| Chemical Catalyst | [RhCl2Cp*]2 with C2-symmetric bis(sulfonamide) ligand | Prochiral ketones | Chiral secondary alcohols | Asymmetric transfer hydrogenation yields products with high enantioselectivity (90-99% ee). | researchgate.net |
Integration with Photoredox Catalysis for Novel Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions by leveraging single-electron transfer (SET) pathways. nih.gov The α-chloroketone moiety in this compound is an excellent substrate for such transformations. The carbon-chlorine bond can be homolytically cleaved upon reduction by a photoexcited catalyst to generate a reactive α-acyl radical.
This radical intermediate opens up a host of novel transformations that are difficult to achieve through traditional methods. One significant application is in metallaphotoredox-catalyzed cross-electrophile coupling. nih.gov In this strategy, the photogenerated α-acyl radical can be captured by a low-valent nickel complex that has undergone oxidative addition to an aryl halide. Subsequent reductive elimination forges a new carbon-carbon bond, leading to the synthesis of α-aryl ketones. nih.gov This provides a direct method for coupling this compound with a wide range of aryl and heteroaryl bromides. nih.gov
Other potential photoredox transformations include:
Photo-Favorskii Rearrangement: Irradiation can induce rearrangement of 2-chloroacetophenones to form valuable phenylacetic acid derivatives. researchgate.net
Coupling with Olefins: In the presence of a suitable metal co-catalyst like silver triflate, photoirradiation can promote novel coupling reactions between 2-chloroacetophenones and olefins. sci-hub.se
These light-driven methods offer sustainable and efficient alternatives to classical reactions, often proceeding at room temperature and with high functional group tolerance.
Exploration of Bio-Catalytic and Enzyme-Mediated Reactions
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. tudelft.nl Enzymes operate under mild aqueous conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For this compound, the most explored enzyme-mediated reaction is the asymmetric reduction of its carbonyl group.
A wide range of microorganisms and isolated enzymes, particularly from the carbonyl reductase (CRED) and alcohol dehydrogenase (ADH) families, have proven effective in reducing α-halo ketones to their corresponding chiral α-halo alcohols. almacgroup.comacs.org For instance, reductases from baker's yeast (Saccharomyces cerevisiae) are well-known for their ability to stereoselectively reduce α-chloroacetophenones. researchgate.netgeorgiasouthern.edusigmaaldrich.com By screening different yeast strains or employing recombinant enzymes, it is often possible to access either the (R) or (S) enantiomer of the resulting alcohol with high enantiopurity. nih.govkaust.edu.sa
The key advantages of using biocatalysts for this transformation include:
High Enantioselectivity: Enzymes can distinguish between the two faces of the prochiral ketone, often yielding products with enantiomeric excesses greater than 99%. researchgate.net
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH, avoiding the need for harsh reagents or extreme temperatures. tudelft.nl
Sustainability: Biocatalysis is considered a green technology, reducing chemical waste and reliance on heavy metal catalysts. acs.org
Research in this field is focused on enzyme engineering to improve substrate scope, stability, and stereoselectivity, as well as developing efficient cofactor regeneration systems to make these processes economically viable on an industrial scale. almacgroup.comresearchgate.net
| Biocatalyst Source | Enzyme Type | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Thermoanaerobacter pseudethanolicus | Alcohol Dehydrogenase (TeSADH) | 2-Haloacetophenones | (S) or (R) via mutants | >99% | kaust.edu.sa |
| Saccharomyces cerevisiae B5 | Reductase(s) | 2'-Chloroacetophenone | (R) | >99% | researchgate.net |
| Recombinant E. coli | Carbonyl Reductase (CRED) | α-Halo ketones | (S) or (R) depending on enzyme | High | almacgroup.comresearchgate.net |
| Aspergillus terreus | Reductase(s) | 2'-Chloroacetophenone | (S) | Not specified | sigmaaldrich.com |
Development of Sensors and Probes Incorporating the Alpha-Chloroketone Moiety
The high reactivity of the α-chloroketone functional group makes it a valuable tool for covalent modification of other molecules, a principle that can be extended to the development of chemical sensors and probes. nih.gov While the moiety itself is typically too reactive to be a stable part of a final sensor, it serves as an excellent electrophilic handle for synthesizing sensor components.
The strategy involves reacting this compound with a nucleophilic site on a reporter molecule, such as a fluorophore or a chromophore. This reaction, typically an SN2 substitution, permanently attaches the 2,5-dimethylphenacyl group to the reporter scaffold. This approach could be utilized in several ways:
Synthesis of Fluorescent Probes: The compound can be used to alkylate nucleophilic fluorophores. Changes in the fluorescence properties (e.g., intensity, wavelength, lifetime) of the resulting molecule upon interaction with an analyte would form the basis of a sensing mechanism. rsc.orgnih.gov
Activity-Based Protein Profiling (ABPP): The α-chloroketone can act as a warhead to covalently label the active sites of certain enzymes, such as cysteine proteases or dehydrogenases, where a nucleophilic amino acid residue attacks the electrophilic carbon. By tethering this reactive group to a reporter tag (like biotin (B1667282) or a fluorophore), researchers can create probes to study enzyme activity and identify new drug targets.
Derivatization Reagents: In analytical chemistry, the compound could be used as a derivatization agent to tag analytes containing nucleophilic groups (e.g., thiols), making them detectable by methods like HPLC with UV or fluorescence detection, or mass spectrometry. thermofisher.com
Future research will likely focus on designing and synthesizing novel probes where the 2,5-dimethylphenyl group, once attached via the α-chloroketone linker, plays a specific role in analyte recognition or signal transduction.
Synergistic Applications with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of α-chloroketones can involve hazardous reagents and intermediates or highly exothermic reactions, making traditional batch processing challenging to scale up safely. Continuous flow chemistry offers a powerful solution to these problems by performing reactions in small-volume, temperature-controlled microreactors or tubes. almacgroup.com
A key emerging application is the use of flow chemistry for reactions involving highly reactive or unstable intermediates. For example, the synthesis of chiral α-chloroketones can be achieved from N-protected amino acids via an Arndt-Eistert homologation, which uses the hazardous and explosive diazomethane. researchgate.net Performing this reaction in a continuous flow setup allows for the on-demand, in-line generation and immediate consumption of diazomethane, drastically improving the safety profile and eliminating the need to isolate the dangerous intermediate. researchgate.net
The integration of flow reactors with automated synthesis platforms represents the next frontier. chemh.com These platforms combine robotic systems for reagent handling, software for experimental design and control, and in-line analytical tools (e.g., FTIR, HPLC) for real-time reaction monitoring. researchgate.netyoutube.com For a compound like this compound, this synergy enables:
Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction conditions (temperature, residence time, stoichiometry) to find the optimal parameters for a given transformation.
Multi-step Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without manual intervention or purification of intermediates, improving efficiency. researchgate.net
Data-Driven Synthesis: The integration of machine learning algorithms can use real-time data to predict reaction outcomes and autonomously adjust parameters to optimize yield and selectivity, accelerating the discovery of new derivatives and processes. youtube.com
This combination of flow chemistry and automation is poised to make the synthesis of derivatives from this compound safer, more efficient, and highly scalable.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Chloro-1-(2,5-dimethylphenyl)ethanone?
- Methodology :
- IR Spectroscopy : Use gas-phase IR spectra to identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹). Reference NIST spectra for validation .
- Mass Spectrometry : Confirm molecular weight (148.206 g/mol) via high-resolution MS. NIST data provides fragmentation patterns for structural verification .
- HPLC : Utilize reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection (λ = 254 nm) for purity assessment. Mobile phase: acetonitrile/water gradients .
Q. How can thermodynamic properties of this compound be experimentally determined?
- Key Parameters :
- Enthalpy of Formation (ΔfH°) : Use combustion calorimetry or computational methods (e.g., Joback group contribution). Reported ΔfH°gas = -148.72 kJ/mol (calculated) .
- Vaporization Enthalpy (ΔvapH°) : Estimated at 48.20 kJ/mol via Joback’s method .
- Heat Capacity (Cp) : Experimentally measure using differential scanning calorimetry (DSC). Theoretical Cp,gas ranges from 276.59 to 345.38 J/mol·K between 518–736 K .
Advanced Research Questions
Q. How do substituent effects on the phenyl ring influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic Insight :
- The 2,5-dimethyl groups sterically hinder electrophilic attack at the carbonyl carbon, reducing reaction rates compared to unsubstituted analogs. Kinetic studies using in situ NMR or HPLC can quantify this effect .
- Computational modeling (DFT) can predict charge distribution and transition states. Compare with experimental data to validate steric/electronic contributions .
Q. What experimental strategies resolve contradictions between calculated and observed thermodynamic data (e.g., ΔfG°)?
- Analysis :
- Joback’s calculated ΔfG° (-2.45 kJ/mol) may deviate from experimental values due to approximations in group contribution methods. Recalibrate using high-level ab initio calculations (e.g., G4MP2) or empirical corrections based on analogous compounds .
- Validate with experimental techniques like equilibrium constant measurements for reactions involving the compound .
Q. How can biocatalytic approaches optimize the asymmetric reduction of related chloroethanones?
- Case Study :
- For 2-chloro-1-(2,4-dichlorophenyl)ethanone, Acinetobacter sp. ZJPH1806 achieves >99.9% stereoselectivity at pH 7.6. Apply similar conditions (phosphate buffer, ionic strength 0.05–0.2 M) to test enzymatic activity for 2,5-dimethyl derivatives .
- Screen microbial libraries for enantioselective reductases. Use DOE (Design of Experiments) to optimize pH, temperature, and cofactor recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
